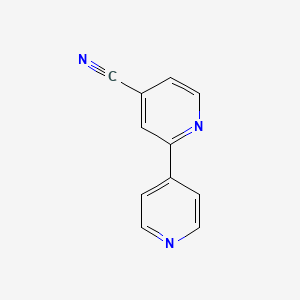

2-(Pyridin-4-yl)isonicotinonitrile

概要

説明

2-(Pyridin-4-yl)isonicotinonitrile is a heterocyclic organic compound with the molecular formula C11H7N3 It is a derivative of pyridine, featuring a nitrile group attached to the isonicotinic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)isonicotinonitrile typically involves the reaction of 4-cyanopyridine with 4-bromopyridine under specific conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 100-120°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反応の分析

Types of Reactions

2-(Pyridin-4-yl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

科学的研究の応用

Medicinal Chemistry Applications

Therapeutic Potential:

2-(Pyridin-4-yl)isonicotinonitrile has been identified as a promising candidate for the development of drugs targeting various diseases. Its derivatives are explored for their ability to inhibit specific kinases, such as Syk and JAK kinases, which are implicated in several pathological conditions including:

- Autoimmune Disorders: The compound shows potential in treating diseases like rheumatoid arthritis and systemic lupus erythematosus by modulating immune responses .

- Allergic Conditions: It has applications in managing allergic rhinitis, asthma, and dermatitis through its anti-inflammatory properties .

- Neoplastic Disorders: The compound's ability to inhibit kinase activity makes it a candidate for cancer therapies, particularly for B cell lymphoma and chronic lymphocytic leukemia .

Case Study:

A study highlighted the synthesis of pyridine derivatives, including this compound, which were tested for their inhibitory effects on Syk kinase. Results indicated significant inhibition rates, suggesting potential use in formulations aimed at treating allergic and inflammatory diseases .

Photocatalytic Properties:

Recent studies have explored the use of this compound in photocatalysis. Its ability to act as a photocatalyst opens avenues for applications in organic transformations under light irradiation, enhancing reaction efficiency and selectivity.

Case Study:

Research demonstrated that when used in switchable photocatalysis for benzylation reactions, the compound exhibited significant efficacy, allowing for diverse product formation with high yields . This property is particularly beneficial for developing sustainable synthetic pathways.

作用機序

The mechanism of action of 2-(Pyridin-4-yl)isonicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Molecular docking studies have shown that this compound can disrupt key cellular signaling pathways, contributing to its biological effects.

類似化合物との比較

Similar Compounds

4-Cyanopyridine: A precursor in the synthesis of 2-(Pyridin-4-yl)isonicotinonitrile, also used in various organic syntheses.

Isonicotinic Acid: Another pyridine derivative with applications in medicinal chemistry.

2-Cyanopyridine: Similar in structure but with the nitrile group attached to a different position on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

2-(Pyridin-4-yl)isonicotinonitrile is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 4-position with an isonicotinonitrile group. Its unique structural properties contribute to its biological activity, making it a candidate for further research in various therapeutic areas.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. It is involved in the synthesis of derivatives that are evaluated for their protein kinase inhibitory potency, which is crucial for cancer therapy.

- Antimicrobial Activity : Metal complexes formed with this compound have been characterized for their in vitro antimicrobial and antitumor activities. Some complexes displayed specificity towards certain bacterial strains and cancer cell lines, indicating potential pharmaceutical applications.

- Anti-fibrotic Effects : Research has evaluated the compound against immortalized rat hepatic stellate cells (HSC-T6), demonstrating its ability to inhibit collagen expression and hydroxyproline content, suggesting its utility as a novel anti-fibrotic agent.

Anticancer Activity

A study focused on the synthesis of novel derivatives of this compound indicated that certain compounds effectively inhibited the growth of various cancer cell lines. The planar structure of the pyrido[3,4-g]quinazoline tricyclic system was found to be essential for maintaining protein kinase inhibitory potency. This suggests that modifications to the core structure could enhance its anticancer efficacy.

Antimicrobial Studies

In vitro assays revealed that metal complexes with this compound exhibited varying degrees of antimicrobial activity against specific bacterial strains. The study highlighted that some compounds showed absolute specificity, which could lead to targeted therapies in infectious diseases.

Anti-fibrotic Research

The evaluation of this compound against HSC-T6 cells demonstrated significant inhibition of collagen synthesis. Compounds derived from this parent structure were shown to reduce hydroxyproline levels in culture media, indicating their potential as anti-fibrotic drugs.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isonicotinonitrile | Isonicotinonitrile | Base structure without pyridine substitution |

| 4-Cyanopyridine | 4-Cyanopyridine | Contains only one cyano group |

| 2-(1H-imidazol-1-yl)isonicotinonitrile | Imidazolyl Isonicotinonitrile | Features imidazole instead of pyridine |

The uniqueness of this compound lies in its dual functionality derived from both the pyridine and isonicotinonitrile groups. This combination enhances its reactivity and biological activity compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 2-(Pyridin-4-yl)isonicotinonitrile?

The synthesis of this compound often involves cross-coupling reactions or nucleophilic substitutions. For example:

- Metal-free carbopyridylation : A visible-light-induced reductive radical coupling method using isonicotinonitrile as a precursor can generate pyridyl-substituted products. Conditions include DABCO (1,4-diazabicyclo[2.2.2]octane), HE (hydrogen evolution catalyst), and Togni reagent in MTBE solvent .

- Substitution reactions : 2-Chloroisonicotinonitrile derivatives can react with pyridyl-containing nucleophiles (e.g., pyridin-4-ylboronic acids) under palladium catalysis or in metal-free conditions .

- Optimization : Reaction yields (e.g., 86% in carbopyridylation) depend on stoichiometry, solvent choice, and catalyst loading.

Q. Basic: How is the crystal structure of this compound characterized?

X-ray crystallography using programs like SHELXL is standard for structural determination. Key steps include:

- Data collection : High-resolution diffraction data from single crystals.

- Refinement : Incorporation of new features in SHELXL, such as anisotropic displacement parameters and hydrogen bonding analysis, to resolve electron density maps .

- Validation : Metrics like R-factor and CCDC deposition ensure accuracy.

Q. Basic: What safety protocols are critical when handling this compound?

Based on structurally related nitriles and pyridines:

- PPE : Wear nitrile gloves, face shields, and safety glasses (tested to EN 166/NIOSH standards) .

- Engineering controls : Use fume hoods and ensure proper ventilation to avoid inhalation (H302/H312/H332 hazards) .

- First aid : Immediate decontamination for skin contact and artificial respiration if inhaled .

Q. Advanced: How can researchers resolve contradictions in synthetic yields or reaction conditions for this compound?

Discrepancies often arise from:

- Catalyst efficiency : Compare metal-free vs. transition-metal-catalyzed routes (e.g., Pd vs. photoredox systems) .

- Solvent effects : Polar aprotic solvents (e.g., MTBE) may improve radical stability in carbopyridylation .

- Scale-up challenges : Optimize equivalents of reagents (e.g., Togni reagent at 1.5 equiv.) and reaction time (24 hours) .

Q. Advanced: What mechanistic insights explain the role of this compound in metal-free coupling reactions?

In photoredox reactions:

- Radical initiation : Visible light excites the catalyst, generating radicals from precursors like Togni reagent.

- Pyridyl coupling : Isonicotinonitrile acts as a radical acceptor, forming C–C bonds with alkenes via reductive quenching .

- Key intermediates : EPR spectroscopy or trapping experiments can validate proposed radical species.

Q. Advanced: How is this compound applied in designing kinase inhibitors (e.g., DLK inhibitors)?

- Scaffold functionalization : The nitrile group and pyridyl ring allow modular derivatization. For example, GNE-3511 (a DLK inhibitor) incorporates isonicotinonitrile for target binding .

- Structure-activity relationships (SAR) : Substituents at the 4-position enhance potency; computational docking (e.g., AutoDock) guides optimization .

Q. Advanced: What analytical techniques resolve spectral ambiguities in characterizing derivatives?

- Mass spectrometry (MS) : High-resolution MS (e.g., NIST databases) distinguishes isotopic patterns .

- NMR decoupling : 2D NOESY or HSQC clarifies proton-proton correlations in congested aromatic regions.

- IR spectroscopy : Nitrile stretches (~2200 cm⁻¹) confirm functional group integrity .

Q. Advanced: How does steric hindrance from the pyridin-4-yl group influence reactivity?

- Electronic effects : The electron-withdrawing pyridyl ring polarizes the nitrile, enhancing electrophilicity.

- Steric constraints : Molecular modeling (e.g., DFT calculations) predicts regioselectivity in substitution reactions .

- Case study : In spirocyclic derivatives, steric clashes reduce yields unless bulky groups are minimized .

Q. Basic: What spectroscopic data (NMR, IR) are typical for this compound?

- ¹H NMR : Pyridyl protons appear as doublets (δ 8.5–8.7 ppm); nitrile is silent.

- ¹³C NMR : Nitrile carbon at ~115 ppm; pyridyl carbons between 120–150 ppm.

- IR : Sharp peak ~2220 cm⁻¹ (C≡N stretch) .

Q. Advanced: What strategies mitigate decomposition during storage?

- Stabilization : Store under inert gas (argon) at –20°C to prevent hydrolysis.

- Purity checks : Regular HPLC monitoring (C18 column, acetonitrile/water gradient) detects degradation .

特性

IUPAC Name |

2-pyridin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUDNXHFWHXFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。